Cas no 1600802-65-0 (5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine)
5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine
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- MDL: MFCD31760386
- Inchi: 1S/C9H10BrNO2/c1-6-2-9(11-3-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5H2,1H3
- InChI Key: NBLDYNAVCKPXQI-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1C)OC1COC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 175
- XLogP3: 1.9
- Topological Polar Surface Area: 31.4
5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 195977-2.500g |
5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine, 95% |
1600802-65-0 | 95% | 2.500g |
$1816.00 | 2023-09-07 |
5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
Additional information on 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine
Research Brief on 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine (CAS: 1600802-65-0) in Chemical Biology and Pharmaceutical Applications
The compound 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine (CAS: 1600802-65-0) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic pyridine derivative, featuring a bromo substituent and an oxetane ring, exhibits unique physicochemical properties that make it attractive for pharmaceutical applications. Recent studies have highlighted its potential as a versatile building block for the synthesis of novel bioactive molecules targeting various disease pathways.
Structural analysis reveals that the oxetane moiety in 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine contributes to improved metabolic stability and membrane permeability compared to traditional heterocyclic compounds. The bromine atom at the 5-position serves as an excellent handle for further functionalization through cross-coupling reactions, enabling rapid diversification of the molecular scaffold. These characteristics have led to increased interest in this compound among researchers developing kinase inhibitors and other small-molecule therapeutics.
Recent synthetic approaches to 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine have focused on optimizing yield and purity while minimizing byproduct formation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic route with 78% overall yield using a novel oxetane protection strategy. The researchers emphasized the compound's stability under various pH conditions, suggesting potential for oral drug formulations.
In biological evaluations, derivatives of 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine have shown promising activity against several protein targets. A recent high-throughput screening campaign identified this scaffold as a hit compound for inhibiting protein-protein interactions involved in inflammatory pathways. Molecular docking studies suggest the oxetane oxygen forms critical hydrogen bonds with key amino acid residues in the target proteins.
The pharmaceutical industry has taken notice of this compound's potential, with several patent applications filed in 2023-2024 covering its use in drug combinations and novel formulations. One particularly interesting application involves its incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules, where the pyridine-oxetane structure serves as a linker between target-binding and E3 ligase-recruiting moieties.
Future research directions for 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine include exploration of its metabolic fate in vivo and further optimization of its drug-like properties. Preliminary ADME studies indicate favorable pharmacokinetic profiles for several derivatives, though additional work is needed to fully characterize its safety profile. The compound's versatility suggests it may find applications beyond its current focus areas, possibly in agrochemicals or materials science.
In conclusion, 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine (CAS: 1600802-65-0) represents an exciting development in medicinal chemistry, offering researchers a valuable tool for drug discovery. Its unique structural features and demonstrated biological activity make it worthy of continued investigation as both a lead compound and a synthetic intermediate. The coming years will likely see expanded applications of this scaffold as its full potential becomes realized through ongoing research efforts.
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